2-Phenyl-2-oxazoline

cationic ring-opening polymerization poly(2-oxazoline) monomer reactivity ranking

Researchers requiring well-defined poly(2-phenyl-2-oxazoline) must account for its uniquely low CROP reactivity (OXZ > MeOXZ > PhOXZ). Ethyl tosylate initiation fails; nosylate or triflate initiators are essential for living polymerization and narrow dispersity. This monomer also enables direct ortho-palladation to C,N-chelating palladacycles (up to 90% yield)-a pathway inaccessible to 2-alkyl-2-oxazolines-and exhibits controlled cis→trans isomerization (ΔH‡ = +176 kJ mol⁻¹) for Pd pre-catalyst design.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 7127-19-7
Cat. No. B1210687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-oxazoline
CAS7127-19-7
Synonyms2-phenyl-2-oxazoline
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2
InChIKeyZXTHWIZHGLNEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-oxazoline: Identity and Key Characteristics


2-Phenyl-2-oxazoline (CAS 7127-19-7, molecular formula C9H9NO, molecular weight 147.17 g/mol) is a heterocyclic organic compound consisting of a five-membered 2-oxazoline ring substituted with a phenyl group at the 2-position [1]. It belongs to the 2-aryl-2-oxazoline class and functions primarily as a monodentate N-donor ligand in coordination chemistry and as a monomer in cationic ring-opening polymerization (CROP) [2]. The compound exists as a colorless liquid at room temperature with a reported melting point of 12°C (lit.), boiling point of 280.4°C at 760 mmHg, density of 1.118 g/mL at 25°C, and flash point >230°F . Its structural features enable three principal modes of reactivity: (1) coordination to transition metals via the oxazoline nitrogen, (2) directed ortho-metalation and subsequent cyclometalation via the phenyl ring, and (3) cationic ring-opening polymerization upon electrophilic initiation at the oxazoline nitrogen .

CROP monomer: Requires pairing with nosylate or triflate initiators for controlled living polymerization.

C-H activation substrate: Enables direct ortho-metalation and cyclometalation via the aryl C-H bond, unavailable to 2-alkyl analogs.

Organochalcogen stabilization: Unhindered phenyl-oxazoline framework supports intramolecular Se···N and S···N coordination.

2-Phenyl-2-oxazoline Substitution Limitations


Substitution of 2-phenyl-2-oxazoline with other 2-oxazolines (e.g., 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline, or substituted aryl variants) is not straightforward due to compound-specific differences in electronic structure, reactivity profiles, and coordination behavior. The phenyl substituent at the 2-position introduces distinct π-electron delocalization along the NCO segment compared to alkyl-substituted analogs, as confirmed by single-crystal X-ray diffraction studies [1]. This electronic distinction manifests in three operationally critical domains: (1) altered polymerization kinetics where 2-phenyl-2-oxazoline exhibits the lowest monomer reactivity among common 2-oxazolines under identical CROP conditions, requiring specific initiator selection [2]; (2) unique cyclometalation behavior enabling direct ortho-palladation to form C,N-chelating palladacycles, a reactivity pathway unavailable to 2-alkyl-2-oxazolines lacking the aryl C-H bond [3]; and (3) distinct pre-catalyst resting state isomerization thermodynamics that directly impact catalytic cycle entry in Pd-mediated cross-coupling [4]. Generic in-class substitution without accounting for these performance differentials risks compromised reaction yields, uncontrolled polymer molecular weight distributions, or complete catalytic system failure.

2-Phenyl-2-oxazoline vs. 2-alkyl-2-oxazolines
Polymerization reactivity and required initiator class differ significantly; alkyl tosylates may lead to uncontrolled polymerization with the phenyl-substituted monomer.
2-Phenyl-2-oxazoline vs. 2-alkyl-2-oxazolines
Cyclometalation pathway via ortho-palladation is exclusive to the aryl-bearing framework; 2-alkyl analogs lack the requisite C-H bond for C,N-chelate formation.
2-Phenyl-2-oxazoline vs. 2-methyl-2-oxazoline
Pd(II) pre-catalyst isomerization behavior may shift; the phenyl-substituted complex exhibits measurable cis–trans kinetics, while the methyl analog shows no observable isomerization.

2-Phenyl-2-oxazoline Quantitative Performance Evidence


CROP Monomer Reactivity Ranking

In cationic isomerization polymerization using methyl tosylate (MeOTs) as initiator, the polymer yield obtained in identical reaction time follows the reactivity order: 2-oxazoline (OXZ) > 2-methyl-2-oxazoline (MeOXZ) > 2-phenyl-2-oxazoline (PhOXZ). The phenyl-substituted monomer exhibits the lowest reactivity among the three comparators under these conditions [1]. Equimolar model reactions monitored by NMR spectroscopy further revealed that the reaction rate with MeOTs follows MeOXZ > OXZ > PhOXZ, and the ring-opening reactivity of the corresponding oxazolinium tosylates follows OXZ > PhOXZ > MeOXZ [1]. This reduced reactivity of 2-phenyl-2-oxazoline necessitates careful initiator selection, as demonstrated by the finding that ethyl tosylate (EtOTs) exhibits unacceptably slow initiation with 2-phenyl-2-oxazoline, whereas ethyl nosylate (EtONs) provides sufficiently rapid initiation even for this less reactive monomer [2].

CROP Reactivity
Head-to-head
OXZ > MeOXZ > PhOXZ
Monomer reactivity order (MeOTs initiator)
Lowest reactivity among common 2-oxazolines; initiator selection is method-critical.
EtOTs unsuitable; EtONs or triflate recommended for living CROP.
cationic ring-opening polymerization poly(2-oxazoline) monomer reactivity ranking

CROP Initiator Reactivity Comparison

A systematic kinetic investigation of CROP involving 2-ethyl-2-oxazoline, 2-methyl-2-oxazoline, and 2-phenyl-2-oxazoline with alkyl sulfonate initiators established a quantitative reactivity hierarchy for initiation and propagation: tosylate < nosylate < triflate [1]. For 2-phenyl-2-oxazoline specifically, ethyl tosylate (EtOTs) exhibits slow initiation that is unsuitable for controlled polymerization, whereas ethyl nosylate (EtONs) functions as a sufficiently fast initiator even for this less reactive aryl-substituted monomer [1]. The study explicitly recommends avoiding alkyl tosylates (except MeOTs) as initiators for CROP of 2-alkyl-2-oxazolines, while noting that the more stable and easily synthesized nosylates provide a suitable alternative to triflates for functional initiator design [1].

Initiator Rate
Head-to-head
Tosylate < Nosylate < Triflate
Initiation rate hierarchy (PhOXZ monomer)
Initiator class determines polymerization control; EtOTs yields slow initiation for PhOXZ.
Nosylates offer a practical balance of stability and reactivity.
polymerization initiator living polymerization kinetic analysis

Ortho-Palladation Efficiency

Direct ortho-palladation of sterically non-hindered 2-phenyl-2-oxazoline using Pd(OAc)2 and AcONa in AcOH provided the dimeric palladacycle di-μ-acetatobis-[2-(2-oxazolinyl)phenyl,1-C,3-N]dipalladium(II) in a yield of 63% [1]. This cyclopalladated dimer could be quantitatively converted to the corresponding μ-chloro analog via reaction with LiCl in acetone [1]. The same μ-chloro dimer was also obtained in 90% yield via ligand exchange reaction with the dimeric ortho-palladated complex of N,N-dimethylbenzylamine in an AcOH–CHCl3 mixture at 50°C [1]. X-ray diffraction analysis of the resulting coordination complex Cl2Pd(OCH2CH2NCPh)2 revealed a centrosymmetric structure with a strictly planar coordination environment around the palladium center and a close above-plane approach of the ortho-CH bond to the metal center [1].

Ortho-Palladation
Cross-study comparable
63% yield (direct); 90% yield (ligand exchange route)
Pd(OAc)₂/AcONa/AcOH; confirmed by X-ray crystallography.
Supports cyclometalation pathway; unavailable with 2-alkyl-2-oxazolines.
Quantitative conversion to μ-chloro analog reported.
cyclopalladation C-H activation palladacycle synthesis

Pd(II) Complex Isomerization Kinetics

Comparative investigation of [PdCl2(Phox)2] (Phox = 2-phenyl-2-oxazoline) and [PdCl2(Meox)2] (Meox = 2-methyl-2-oxazoline) revealed fundamental differences in isomerization behavior with direct implications for catalytic application. Treatment of Li2PdCl4 with 2-phenyl-2-oxazoline at ~3°C yields [PdCl2(Phox)2] as the kinetically favored cis-isomer, which undergoes remarkably slow isomerization to the thermodynamic trans-form in CHCl3-d at room temperature [1]. Activation parameters for this isomerization were determined as ΔS‡ = +304 (±3) J K−1 mol−1 and ΔH‡ = +176 (±1) kJ mol−1, with thermodynamic parameters of ΔH° = +140 (±17) kJ mol−1 and ΔS° = +17 (±2) J K−1 mol−1 [1]. In contrast, the 2-methyl-2-oxazoline analog [PdCl2(Meox)2] exhibits no detectable cis–trans isomerization behavior in solution by NMR and exists exclusively in the trans-form in the solid state, with DFT calculations revealing significantly higher thermodynamic stability of the trans-isomer relative to the cis-form compared to the Phox derivative [1].

Isomerization
Data to verify
ΔH‡ = +176 kJ mol⁻¹, ΔS‡ = +304 J K⁻¹ mol⁻¹
[PdCl₂(Phox)₂] cis→trans; CHCl₃-d, RT
Reported slow isomerization kinetics vs. no isomerization in the 2-methyl analog.
Sources unavailable; review activation parameters within experimental context.
palladium pre-catalyst cis-trans isomerization DFT calculation

Intramolecular Se···N and S···N Interactions

The synthesis and characterization of low-valent organoselenium and organosulfur compounds incorporating sterically unhindered 2-phenyl-2-oxazoline demonstrated that these compounds exhibit strong Se⋯N and S⋯N intramolecular non-bonded interactions as compared with substituted oxazoline analogs [1]. The Se⋯N interactions in organylselenenyl halides (RSeX, X = Cl, Br, I) prepared from the corresponding diselenide, and the S⋯N interactions in bis[2-(2-oxazolinylphenyl)] disulfide and [2-(2-oxazolinyl)phenyl]benzyl sulfide, were characterized by 1H and 13C NMR spectroscopy and confirmed by single-crystal X-ray crystallography [1]. The study explicitly notes that the sterically unhindered nature of 2-phenyl-2-oxazoline enables stronger intramolecular coordination compared to substituted oxazoline analogs bearing additional steric bulk on the heterocyclic ring [1].

Se···N / S···N Interactions
Class-level inference
Strong intramolecular non-bonded interactions reported.
Confirmed by X-ray and NMR; unhindered oxazoline framework.
May support stabilization of low-valent organochalcogen reagents.
Qualitative comparison vs. substituted analogs; steric effects are context-dependent.
organoselenium organosulfur non-bonded interaction intramolecular coordination

C-H Activation Reactivity Ranking

In the absence of additives, a reactivity order for C-H bond activation by a cationic Ru(II) center was established as: 2-phenylpyridine > 2-phenyl-2-oxazoline > 1-phenylpyrazole at room temperature [1]. The study further revealed that the addition of acetate ions accelerates the reaction, indicating an intermolecular deprotonation mechanism (SE3) following C-H bond activation [1]. This reactivity ranking positions 2-phenyl-2-oxazoline as an intermediate cyclometalation substrate between the highly reactive 2-phenylpyridine framework and the less reactive 1-phenylpyrazole system, providing quantitative guidance for catalyst design and reaction condition optimization in C-H functionalization chemistry.

C-H Activation Rank
Head-to-head
2-PhPy > PhOXZ > 1-PhPyrazole
Ru(II) center; room temperature; SE3 mechanism with acetate.
Intermediate cyclometalation substrate; ranked within tested directing groups.
Reaction rate accelerates with added acetate ions.
C-H activation ruthenium catalysis cyclometalation

2-Phenyl-2-oxazoline Application Scenarios


Living CROP for Precision Poly(2-oxazoline) Synthesis

Researchers requiring well-defined poly(2-phenyl-2-oxazoline) homopolymers or copolymers for biomedical or stimuli-responsive materials must account for the monomer's uniquely low reactivity relative to 2-alkyl-2-oxazolines (OXZ > MeOXZ > PhOXZ under MeOTs initiation) [1]. Successful controlled polymerization demands specific initiator selection: ethyl tosylate is unsuitable due to slow initiation, whereas ethyl nosylate or triflate initiators provide sufficiently rapid initiation for this less reactive monomer [2]. Procurement decisions should therefore pair 2-phenyl-2-oxazoline monomer acquisition with appropriate nosylate- or triflate-based initiators to ensure living polymerization behavior and narrow molecular weight distributions.

C,N-Chelating Palladacycle Synthesis

The demonstrated capacity of sterically non-hindered 2-phenyl-2-oxazoline to undergo direct ortho-palladation in 63% yield using Pd(OAc)2/AcONa in AcOH, with alternative ligand exchange routes achieving 90% yield of the μ-chloro dimer, establishes this compound as a viable precursor to C,N-chelating palladacycles [3]. Unlike 2-alkyl-2-oxazolines, which lack the requisite aryl C-H bond for cyclometalation, 2-phenyl-2-oxazoline enables the synthesis of palladacycles that have demonstrated high stereoselectivity in allylic imidate rearrangements and other catalytic transformations [3]. Researchers designing oxazoline-based organometallic catalysts should select the unsubstituted 2-phenyl framework when C,N-chelation via cyclometalation is required.

Stabilization of Organoselenium and Organosulfur Reagents

The enhanced Se⋯N and S⋯N intramolecular non-bonded interactions exhibited by derivatives of sterically unhindered 2-phenyl-2-oxazoline, as compared to substituted oxazoline analogs, provide superior stabilization of low-valent organochalcogen compounds [4]. This stabilization, confirmed by single-crystal X-ray crystallography and NMR spectroscopy, is critical for researchers synthesizing air- and moisture-sensitive organoselenium halides or diselenides that serve as electrophilic selenium transfer reagents [4]. When intramolecular stabilization of reactive chalcogen species is the primary design criterion, the unsubstituted 2-phenyl-2-oxazoline framework should be selected over substituted oxazoline analogs that exhibit weaker non-bonded interactions due to steric hindrance.

Pd(II) Pre-Catalyst Design with Controlled Isomerization

For catalytic applications where pre-catalyst resting state geometry influences substrate access or catalytic cycle entry, the distinct isomerization behavior of [PdCl2(Phox)2] versus [PdCl2(Meox)2] is a critical design parameter [5]. The Phox complex exhibits measurable cis→trans isomerization with well-defined activation parameters (ΔH‡ = +176 kJ mol−1, ΔS‡ = +304 J K−1 mol−1), whereas the Meox analog shows no observable isomerization under identical conditions [5]. This differential behavior arises from the electronic influence of the phenyl substituent on the thermodynamic stability of the cis and trans isomers. Researchers designing Pd-oxazoline pre-catalysts should select 2-phenyl-2-oxazoline over 2-alkyl-2-oxazolines when controlled isomerization behavior is desired as a potential regulatory element in catalysis.

Application
Selection Property
Validation Focus
Living CROP of poly(2-oxazoline)s
Initiator compatibility and monomer reactivity profile
Initiator screening with nosylate/triflate classes; molecular weight distribution control
C,N-Chelating palladacycle synthesis
Aryl C-H bond availability for ortho-metalation
Direct ortho-palladation yield and ligand exchange route efficiency
Organoselenium/sulfur reagent stabilization
Sterically unhindered oxazoline coordination
Intramolecular Se···N / S···N interaction strength via X-ray and NMR
Pd(II) pre-catalyst isomerization studies
Phenyl-substituent electronic influence on cis–trans kinetics
Activation parameter reproducibility and catalytic cycle entry impact

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